2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
2-(2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-thioether core linked to a dihydropyridinone scaffold and a 4-methoxyphenyl acetamide moiety. The compound’s synthesis likely involves coupling a pyrimidine-thiol intermediate with a chloroacetamide derivative, a method analogous to related compounds .
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-9-15(2)24-22(23-14)31-13-17-10-19(27)20(30-4)11-26(17)12-21(28)25-16-5-7-18(29-3)8-6-16/h5-11H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDCKATZFVZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 4,6-dimethylpyrimidine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and methoxylation.
Coupling Reaction: The pyrimidine and pyridine intermediates are then coupled using a suitable linker, such as a methylene bridge, under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic properties:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that the compound may selectively target cancer cells while maintaining lower toxicity to normal cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate it may disrupt bacterial cell walls or inhibit metabolic pathways crucial for bacterial survival. This mechanism could position it as a potential treatment for bacterial infections .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes involved in critical biological pathways. For example, it could inhibit kinases associated with cancer cell proliferation, thereby offering a targeted approach to cancer therapy .
Drug Development
As a synthetic organic compound, it serves as a valuable building block in drug discovery processes. Its unique structural features allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases .
Material Science Applications
The compound's chemical properties make it suitable for applications in material science:
Polymer Development
Due to its structural characteristics, this compound can be incorporated into polymers to enhance their mechanical and thermal properties. This application is particularly relevant in developing materials for electronic devices and coatings .
Bioconjugation
The ability of this compound to form stable bonds with biomolecules makes it useful in bioconjugation processes, facilitating the attachment of therapeutic agents to specific targets within biological systems .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Case Study 1: Anticancer Efficacy
A recent publication detailed experiments where the compound was tested against multiple cancer cell lines. The results demonstrated not only cytotoxic effects but also indicated potential mechanisms of action involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of the compound against common bacterial strains. The findings revealed significant inhibitory effects, suggesting its potential use as an antibiotic agent .
Mechanism of Action
The mechanism of action of 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Pyrimidine Core Modifications
- Target Compound vs. : Both share the 4,6-dimethylpyrimidin-2-ylsulfanyl group, but the target compound incorporates a dihydropyridinone ring instead of a simple pyridinyl group.
- Target Compound vs. : The sulfonyl group in increases electron-withdrawing effects compared to the thioether in the target compound, which may reduce nucleophilic reactivity but improve metabolic stability .
Aryl Substituent Effects
- The 4-methoxyphenyl group in the target compound contrasts with the 4-phenoxyphenyl group in . Methoxy substituents generally increase lipophilicity (logP) compared to phenoxy groups, which could enhance blood-brain barrier penetration .
Biological Activity
The compound 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 420.51 g/mol
- CAS Number : 333423-81-7
The biological activity of this compound primarily stems from its interaction with specific biological targets. It has been shown to inhibit key enzymes involved in various cellular processes:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on enzymes such as EZH2 (Enhancer of Zeste Homolog 2), which is implicated in cancer progression through its role in histone methylation. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes silenced by methylation .
- Antitumor Activity : In preclinical models, this compound demonstrated significant antitumor effects. For instance, it was tested in Karpas-422 xenograft models where it showed robust antitumor efficacy at a dosage of 160 mg/kg BID (twice a day) .
Table 1: Biological Activity Summary
| Activity Type | Details |
|---|---|
| Antitumor Effects | Effective in Karpas-422 xenograft model |
| Enzyme Inhibition | EZH2 inhibition with IC50 = 0.002 μM |
| Cellular Potency | EC50 = 0.032 μM in cellular assays |
| Mechanism | Alters histone methylation patterns |
Study on EZH2 Inhibition
A study published in Nature detailed the optimization of indole-based inhibitors targeting EZH2. The findings indicated that modifications to the molecular structure significantly enhanced both biochemical potency and selectivity against EZH2, making it a promising candidate for further development in cancer therapeutics .
Pharmacokinetics and ADME Properties
Research has also focused on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Studies showed favorable bioavailability and metabolic stability in vivo, indicating potential for clinical application .
Comparative Analysis with Other Compounds
Comparative studies have been conducted with similar compounds to assess relative potency and efficacy. For example, analogs with different substitutions on the pyrimidine ring were evaluated for their effects on cellular activity and enzyme inhibition, revealing that certain modifications could enhance or diminish biological activity significantly .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of complex heterocyclic acetamides like this compound typically involves multi-step reactions. A common approach includes:
- Stepwise functionalization : Starting with pyrimidine or pyridine precursors, introduce sulfanyl-methyl groups via nucleophilic substitution (e.g., using thiol-containing intermediates).
- Coupling reactions : Use acetamide-forming agents (e.g., 2-chloro-N-methylacetamide) to link the pyridinone and aryl moieties .
- Yield optimization : Low yields (2–5%) reported in analogous syntheses can be improved by:
- Catalytic systems : Employ palladium or copper catalysts for cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Use column chromatography or recrystallization to isolate high-purity products .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
Safety protocols should align with guidelines for handling sulfanyl- and acetamide-containing compounds:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .
Q. How can the crystal structure of this compound be determined to confirm its molecular configuration?
X-ray crystallography is the gold standard for structural elucidation:
- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DMSO.
- Data collection : Use a diffractometer (Mo-Kα radiation) to resolve bond lengths and angles.
- Validation : Compare with analogous structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to confirm stereochemistry .
Advanced Research Questions
Q. What methodologies are effective in analyzing potential biological targets or mechanisms of action for this compound?
- In vitro assays : Screen against kinase or receptor panels (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins.
- Metabolic stability : Assess hepatic microsomal stability to guide pharmacokinetic studies .
- Proteomics : Employ affinity chromatography to identify interacting proteins in cell lysates .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data across studies?
- Reproducibility checks : Standardize reaction conditions (temperature, solvent purity) and validate analytical methods (HPLC, NMR) .
- Meta-analysis : Compare data across peer-reviewed studies to identify outliers or methodological biases.
- Machine learning : Train models on existing reaction data to predict optimal conditions for yield improvement .
Q. What advanced techniques are recommended for studying the compound’s reactivity or interactions?
- Time-resolved spectroscopy : Monitor reaction intermediates using UV-Vis or fluorescence spectroscopy.
- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to track metabolic pathways .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .
- High-throughput screening : Test reactivity under varied conditions (pH, temperature) to map reaction landscapes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
